molecular formula C19H27N5O2 B5564273 1-(1-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-1-methyl-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

1-(1-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-1-methyl-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No. B5564273
M. Wt: 357.4 g/mol
InChI Key: NNNSXYUGYYHCLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, including the construction of the pyrazole and imidazolyl scaffolds, followed by their functionalization and coupling. For instance, derivatives of 1H-pyrazole and imidazol-1-yl ethanones have been synthesized via condensation, cyclization, and acetylation reactions in solvent-free conditions or using specific catalysts to improve yields and selectivity (Thirunarayanan & Sekar, 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to the one typically features a core pyrazole or imidazole ring attached to various substituents, influencing the compound's electronic and steric properties. For example, NBO, HOMO-LUMO, and MEP analyses have been conducted to understand the stability, charge distribution, and reactive sites of related molecules (Mary et al., 2015).

Chemical Reactions and Properties

Compounds with pyrazole and imidazole rings can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and coupling reactions. Their chemical behavior is significantly influenced by the nature of substituents attached to the core rings, affecting their reactivity towards different reagents (Kaur et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and thermal stability, of compounds like "1-(1-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-1-methyl-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone," are crucial for their application in different fields. These properties can be determined using techniques like TGA, DSC, and XRD analysis (Govindhan et al., 2017).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity, are influenced by the functional groups present in the molecule. Studies on similar compounds involve understanding their reactivity patterns, stability under different conditions, and interactions with various biological targets (Balderson et al., 2007).

Scientific Research Applications

Antifungal and Antimicrobial Properties

  • Compounds with imidazole and pyrazole functionalities have demonstrated moderate activity against strains of Candida and other microbes, suggesting their potential as antimicrobial and antifungal agents. For example, derivatives synthesized from similar structural frameworks have shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their utility in developing new antimicrobial strategies (Mamolo et al., 2003; Akula et al., 2019).

Synthetic Methodologies

  • Innovative synthetic routes for creating heterocyclic compounds featuring imidazole and pyrazole rings have been developed, highlighting the chemical flexibility and potential for generating diverse molecular entities for further evaluation in various applications. These methodologies offer a foundation for the synthesis of compounds with specific functionalities for targeted scientific research (Darweesh et al., 2016).

properties

IUPAC Name

3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-1-[4-(1H-imidazol-2-yl)piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-12(24-14(3)18(15(4)25)13(2)22-24)11-17(26)23-9-5-16(6-10-23)19-20-7-8-21-19/h7-8,12,16H,5-6,9-11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNSXYUGYYHCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)CC(=O)N2CCC(CC2)C3=NC=CN3)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-1-methyl-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

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